molecular formula C7H10N2OS B13168918 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one

Cat. No.: B13168918
M. Wt: 170.23 g/mol
InChI Key: IXJOHSGKFPMPHR-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1-(1,2-thiazol-5-yl)propan-1-one with ammonia or an amine under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or blocking receptors. This can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5H,4,8H2,1H3

InChI Key

IXJOHSGKFPMPHR-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(=O)C1=CC=NS1

Origin of Product

United States

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